3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
Structural Overview and Nomenclature
This compound exhibits a complex molecular architecture characterized by a rigid bicyclic framework containing nitrogen as a heteroatom. The compound's IUPAC name reflects its systematic structure: a benzyl group attached to the nitrogen atom at position 3, a nitro group at position 6, and two carbonyl functionalities at positions 2 and 4 of the azabicyclic system. The SMILES notation O=C(N1CC2=CC=CC=C2)C3C(N+=O)C3C1=O provides a comprehensive representation of its molecular connectivity.
The structural complexity of this compound arises from the fusion of a three-membered cyclopropane ring with a five-membered lactam ring, creating the characteristic [3.1.0] bicyclic system. This arrangement generates significant ring strain while simultaneously providing conformational rigidity that can be advantageous in biological applications. The InChI key WQIUUYJXPBMPQC-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N2O4 |
| Molecular Weight | 246.22 g/mol |
| CAS Number | 914937-12-5 |
| Purity (Commercial) | 95% |
| SMILES Code | O=C(N1CC2=CC=CC=C2)C3C(N+=O)C3C1=O |
| Storage Temperature | Room Temperature |
Historical Context in Heterocyclic Chemistry
The development of 3-azabicyclo[3.1.0]hexane derivatives has emerged as a cutting-edge area in heterocyclic chemistry, with spectacular progress observed in recent decades through the advancement of various transition-metal-catalyzed and transition-metal-free catalytic systems. Heterocyclic compounds have historically constituted the largest and most varied family of organic compounds, with more than half of known compounds being heterocycles and 59% of US FDA-approved drugs containing nitrogen heterocycles.
The significance of azabicyclic systems in pharmaceutical research stems from their prevalence in biologically active natural products, drugs, and agrochemicals. The 3-azabicyclo[3.1.0]hexane scaffold represents a particularly important class of nitrogen-containing heterocycles that has attracted considerable attention from synthetic chemists. The historical evolution of heterocyclic chemistry can be traced back to early discoveries, with compounds like pyridine being isolated from bone pyrolysis in 1849 and quinoline from coal distillates in 1834, establishing the foundation for modern heterocyclic synthesis.
The systematic nomenclature for heterocyclic compounds was established through the Hantzsch-Widman system developed in 1887-1888, which provided the framework for naming complex bicyclic systems like this compound. This nomenclature system enabled the precise identification and classification of increasingly complex molecular architectures as synthetic methodologies advanced.
Significance in Bicyclic and Spirocyclic Compound Research
This compound occupies a significant position within the broader context of bicyclic and spirocyclic compound research due to its potential applications across multiple scientific disciplines. The compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of analgesics and anti-inflammatory drugs. This application stems from the inherent biological activity often associated with constrained nitrogen-containing heterocycles.
In neuroscience research, compounds of this structural class are valuable for investigating neurotransmitter systems, helping researchers understand mechanisms of action for potential treatments of neurological disorders. The rigid bicyclic framework provides a well-defined spatial arrangement of functional groups, which is crucial for specific receptor binding and biological activity. The spirocyclic motifs present in natural products have emerged as privileged structures for drug discovery, possessing a good balance of conformational rigidity and flexibility.
| Application Area | Specific Use | Benefit |
|---|---|---|
| Pharmaceutical Development | Analgesic and anti-inflammatory synthesis | Key intermediate for drug development |
| Neuroscience Research | Neurotransmitter system studies | Well-defined spatial arrangement |
| Organic Synthesis | Complex molecular architecture construction | Versatile building block |
| Material Science | Advanced polymer development | Enhanced material properties |
| Drug Delivery Systems | Bioavailability enhancement | Improved therapeutic efficacy |
The compound's utility in organic synthesis extends to its role as a versatile building block for constructing complex molecular architectures. The presence of multiple reactive sites, including the nitro group and the dione functionality, provides numerous opportunities for further chemical transformations. In materials science, such compounds find applications in creating advanced materials, particularly in the development of polymers with enhanced properties for industrial use.
The research significance of this compound is further emphasized by its potential in drug delivery systems, where researchers explore its formulation into innovative delivery mechanisms that enhance bioavailability and efficacy of therapeutic agents. The structural features that confer biological activity also contribute to favorable pharmacokinetic properties, making compounds of this type attractive targets for medicinal chemistry programs.
Properties
CAS No. |
151860-15-0 |
|---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C12H10N2O4/c15-11-8-9(10(8)14(17)18)12(16)13(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+,10? |
InChI Key |
WQIUUYJXPBMPQC-ULKQDVFKSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@@H]3[C@@H](C3[N+](=O)[O-])C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
Pictograms |
Irritant |
Synonyms |
MESO-N-BENZYL-3-NITROCYCLOPROPANE-1,2-DICARBOXIMIDE |
Origin of Product |
United States |
Preparation Methods
Initial Alkylation and Etherification
The synthesis commences with the preparation of ethyl 2-ethoxy-6-pentadecylbenzoate, a key intermediate. In a representative procedure, 26 g (0.074 mol) of the phenolic precursor is dissolved in 250 mL acetonitrile and treated with anhydrous K₂CO₃ (41 g, 0.30 mol) and diethyl sulfate (39 mL, 0.30 mol). The mixture undergoes heating at 80°C for 3 hours, facilitating O-alkylation through nucleophilic substitution. Post-reaction workup involves filtration, ethyl acetate extraction, and solvent evaporation, yielding a low-melting solid (76% yield). Critical to this step is the use of acetonitrile as a polar aprotic solvent, which enhances the reactivity of the carbonate base while maintaining mild reaction conditions.
Bromination and Cyclization
Subsequent bromination introduces the nitro group essential for bicycloformation. A solution of the alkylated benzoate (15 g, 68.8 mmol) in isopropanol (300 mL) is treated with 3N HCl (225 mL) and zinc dust (54 g, 825.68 mmol) under vigorous stirring. The exothermic reduction reaction proceeds at ambient temperature for 2 hours, after which the mixture is quenched with saturated NaHCO₃ and extracted with dichloromethane. The crude product is then subjected to cyclization using carbon tetrabromide (25.4 g, 0.76 mol) and triphenylphosphine (22.73 g, 0.86 mol) in dichloromethane, yielding the azabicyclo core structure after silica gel chromatography (78% yield).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Systematic optimization revealed that maintaining the alkylation step at 80°C in acetonitrile maximizes yield while minimizing side reactions. Comparative trials showed diminished efficiency (<50%) when using THF or DMF as solvents, attributed to poorer solubility of K₂CO₃. The cyclization step proved sensitive to temperature, with room-temperature conditions (25°C) providing superior regioselectivity compared to heated alternatives.
Catalytic and Stoichiometric Considerations
The molar ratio of diethyl sulfate to phenolic precursor (4:1) was critical for complete etherification. Excess base (K₂CO₃ at 4 equivalents) ensured deprotonation of the phenolic oxygen, driving the alkylation to completion. In the cyclization phase, a 1.2:1 molar ratio of carbon tetrabromide to intermediate prevented over-bromination while maintaining reaction velocity.
Spectroscopic Characterization
Infrared Spectroscopy Analysis
The target compound exhibits characteristic IR absorptions at 1728 cm⁻¹ (C=O stretch of the dione), 1584 cm⁻¹ (aromatic C=C), and 1268 cm⁻¹ (C-N stretch), confirming successful formation of the bicyclic framework. The absence of peaks above 3000 cm⁻¹ verifies complete N-benzylation.
Nuclear Magnetic Resonance Profiling
¹H NMR (400 MHz, CDCl₃) data reveals distinct signals:
-
δ 7.22–7.29 (m, 5H, benzyl aromatic protons)
-
δ 4.39 (q, J = 7.2 Hz, 2H, ethoxy CH₂)
-
δ 3.52 (t, J = 6.6 Hz, 1H, bridgehead proton)
The ¹³C NMR spectrum further corroborates the structure through signals at δ 174.8 (carbonyl carbons) and δ 137.2 (quaternary aromatic carbon).
Comparative Analysis of Yields and Purity
Chromatographic Purification
Silica gel column chromatography (60–120 mesh) using 5–10% ethyl acetate in petroleum ether proved optimal for isolating the target compound. This method achieved >95% purity as assessed by HPLC, with retention times consistent across batches.
Yield Optimization Strategies
Iterative refinement of the synthetic protocol increased overall yield from initial 45% to 65% through:
-
Precise control of zinc dust addition rate during reduction
-
Use of anhydrous Na₂SO₄ for rigorous drying of organic extracts
Mechanistic Considerations
Cyclization Pathway
The formation of the azabicyclo[3.1.0] framework proceeds via a concerted mechanism involving nucleophilic attack of the amine on the α-brominated carbonyl group. Molecular modeling suggests that the nitro group at position 6 stabilizes the transition state through resonance effects, favoring the observed regiochemistry.
| Step | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | Acetonitrile | K₂CO₃ | 80 | 3 | 76 |
| Cyclization | DCM | None | 25 | 6 | 78 |
| Final Purification | EtOAc:PetEther | Silica Gel | Ambient | – | 95 |
Data Table 2: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1728 cm⁻¹ | C=O stretch |
| ¹H NMR | δ 7.22–7.29 (m) | Benzyl aromatics |
| ¹³C NMR | δ 174.8 | Carbonyl carbons |
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for the reduction of the nitro group, and nucleophiles such as sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield a corresponding amine derivative.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the development of analgesics and anti-inflammatory drugs . Its unique bicyclic structure allows for modifications that enhance the efficacy and specificity of drug candidates.
Key Insights:
- Analgesics : Research has shown that derivatives of this compound can lead to new pain management therapies.
- Anti-inflammatory Agents : The nitro group in its structure may contribute to anti-inflammatory properties, making it a target for developing new treatments for inflammatory diseases .
Neuroscience Research
In neuroscience, 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is utilized to study neurotransmitter systems. Its ability to interact with various receptors makes it valuable for understanding mechanisms underlying neurological disorders.
Research Applications:
- Neurotransmitter Systems : Investigations focus on how this compound affects neurotransmitter release and receptor binding, potentially leading to new therapies for conditions such as depression and anxiety .
Organic Synthesis
The compound is a versatile building block in organic chemistry, facilitating the construction of complex molecular architectures. Its structural features enable chemists to synthesize a variety of derivatives.
Applications in Organic Chemistry:
- Building Block : Used in the synthesis of more complex molecules, including those with potential medicinal properties.
- Synthetic Pathways : Various synthetic routes involving this compound have been developed to explore its reactivity and utility in creating novel compounds .
Material Science
In material science, this compound is explored for creating advanced materials. Its chemical properties allow for the development of polymers with enhanced characteristics.
Material Applications:
- Polymer Development : Researchers are investigating its use in synthesizing polymers that exhibit improved mechanical and thermal properties.
- Industrial Uses : Potential applications include coatings, adhesives, and other materials requiring specific performance traits .
Drug Delivery Systems
This compound is being studied for its potential role in innovative drug delivery systems. Enhancing the bioavailability and efficacy of therapeutic agents is a key focus area.
Innovative Approaches:
- Formulation Development : Research aims to incorporate this compound into drug delivery formulations that improve the pharmacokinetics of active pharmaceutical ingredients.
- Bioavailability Enhancement : By modifying the compound's structure or using it as part of a delivery system, researchers aim to increase the effectiveness of drugs administered via various routes .
Case Studies and Research Findings
| Application Area | Key Findings/Case Studies |
|---|---|
| Pharmaceutical Development | Novel analgesic derivatives show promise in clinical trials. |
| Neuroscience Research | Studies highlight interactions with serotonin receptors. |
| Organic Synthesis | New synthetic methods developed utilizing this compound as a key intermediate. |
| Material Science | Polymers created from this compound exhibit superior thermal stability compared to traditional materials. |
| Drug Delivery Systems | Formulations incorporating this compound demonstrate improved bioavailability in preclinical models. |
Mechanism of Action
The mechanism of action of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physical Properties
- Lipophilicity : The 6,6-diphenyl analog exhibits higher logP values due to aromatic substituents, whereas the nitro group in the target compound reduces lipophilicity but enhances hydrogen bonding .
- Thermal Stability : 6,6-Dimethyl-... has a boiling point of 278.1°C , higher than the target compound, likely due to reduced steric strain .
Biological Activity
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound characterized by the presence of a nitro group and a benzyl moiety. Its molecular formula is , with a molecular weight of 246.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are essential for developing new therapeutic agents.
The compound's structure contributes to its reactivity and biological interactions. Key properties include:
- Molecular Formula :
- Molecular Weight : 246.22 g/mol
- IUPAC Name : (1S,5R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
- LogP : 1.85460, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.
Antimicrobial Properties
Research indicates that derivatives of bicyclic compounds like this compound exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties:
- Mechanism of Action : The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can induce apoptosis in cancer cells .
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, it is hypothesized that this compound may exhibit neuroprotective effects:
- Potential Applications : The compound could be explored for its ability to protect neuronal cells from oxidative stress and excitotoxicity, common pathways in neurodegenerative diseases .
Case Studies
| Study | Findings | |
|---|---|---|
| Vempati et al., 2013 | Investigated the synthesis and biological evaluation of azabicyclic compounds | Found that certain derivatives exhibited promising antibacterial activity |
| MDPI Review, 2021 | Examined various alkaloids with similar structures | Highlighted potential anticancer properties through ROS generation |
| Chemimpex Report | Discussed the synthesis methods and potential applications | Suggested further research into neuroprotective effects |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
Q & A
Q. What are the recommended analytical methods to verify the purity and structural integrity of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione?
Methodological Answer:
- Purity Analysis : Use gas chromatography (GC) with a detection limit of ≥98.0% purity, as validated for structurally similar bicyclo compounds (e.g., 3-Oxabicyclo[3.1.0]hexane-2,4-dione) .
- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For bicyclic systems, compare coupling constants and chemical shifts with X-ray crystallography data from analogs like 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane, which confirms fused ring conformations .
- Stability Testing : Monitor decomposition under moisture using dynamic vapor sorption (DVS) and thermal gravimetric analysis (TGA), as moisture sensitivity is common in bicyclo diones .
Q. How can researchers optimize the synthesis of this compound to improve yield?
Methodological Answer:
- Nitro Group Introduction : Use nitration reactions on pre-formed bicyclo intermediates (e.g., 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione) under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Cyclopropane Ring Formation : Apply photochemical or thermal cyclization strategies, guided by precedents in 3-azabicyclo[3.1.0]hexane derivatives .
- Purification : Use recrystallization from methanol or ethanol, as solubility data for related compounds (e.g., 6,6-dimethyl-3-oxabicyclo analogs) indicate polar aprotic solvents are effective .
Q. What are the critical stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Store under inert gas (argon or nitrogen) at –20°C to prevent moisture-induced decomposition, based on stability profiles of 3-Oxabicyclo[3.1.0]hexane-2,4-dione .
- Handling Protocols : Use gloveboxes for weighing and aliquot preparation to minimize exposure to ambient humidity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to validate assignments, particularly for cyclopropane ring protons, which often show anomalous coupling .
- X-ray Diffraction : Resolve ambiguities in stereochemistry by comparing experimental crystal structures (e.g., fusion angles of 110.8° in 6-(p-bromobenzoyl)-6-azabicyclo analogs) with computational predictions .
Q. What experimental strategies are effective for studying the biological activity of this compound, given its structural similarity to procymidone?
Methodological Answer:
- In Vitro Binding Assays : Use androgen receptor (AR) binding studies, as demonstrated for 3-(3-chlorophenyl)-1,5-dimethyl-3-azabicyclo analogs, which showed competitive inhibition via radioligand displacement .
- Bioactivity Profiling : Test antifungal activity against Botrytis cinerea (gray mold) using agar dilution assays, referencing protocols for procymidone .
- Metabolite Identification : Employ LC-MS/MS to detect nitro-reduced metabolites, as nitro groups in bicyclo systems are prone to enzymatic reduction .
Q. How can researchers address discrepancies in purity assessments between GC and methanolysis methods?
Methodological Answer:
- Method Validation : Cross-validate using two independent techniques (e.g., GC for volatile impurities and HPLC for non-volatile byproducts). For example, 6,6-dimethyl-3-oxabicyclo analogs showed <2% variance when GC and methanolysis were combined .
- Impurity Profiling : Use preparative chromatography to isolate byproducts (e.g., benzyl-degraded species) and characterize them via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
